molecular formula C23H29FN8O2 B2608479 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923674-63-9

1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2608479
CAS RN: 923674-63-9
M. Wt: 468.537
InChI Key: HATZZQYKMAFUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C23H29FN8O2 and its molecular weight is 468.537. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptor Antagonism

Compounds with structural similarities to the specified chemical have been explored for their potential as serotonin receptor antagonists. For instance, derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione with fluorophenyl piperazine groups have shown potent 5-HT2 antagonist activity, indicating their potential use in neurological research and therapy (Watanabe et al., 1992).

Antidepressant and Anxiolytic Effects

Research on fluorophenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione revealed that these compounds exhibit significant antidepressant and anxiolytic effects, providing insights into the development of new therapeutic agents for mental health disorders (Zagórska et al., 2016).

Cardiovascular Activity

Studies on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have shown significant electrocardiographic, antiarrhythmic, and hypotensive activities, indicating the potential of such compounds in cardiovascular drug development (Chłoń-Rzepa et al., 2004).

Antihistaminic Activity

Derivatives of 1,3-dimethyl-7-(piperazin-1-yl)-substituted-alkyl-1H-purine-2,6-diones have been evaluated for their antihistaminic activity, showing potential for the treatment of allergic reactions and asthma (Pascal et al., 1985).

Antiasthmatic Agents

Compounds containing the xanthene nucleus, similar to the specified compound, have been synthesized and characterized for their antiasthmatic activity, highlighting the role of such structures in developing treatments for respiratory conditions (Bhatia et al., 2016).

properties

IUPAC Name

1-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN8O2/c1-15-16(2)32-19-20(27(3)23(34)28(4)21(19)33)25-22(32)31(26-15)14-11-29-9-12-30(13-10-29)18-8-6-5-7-17(18)24/h5-8,16H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATZZQYKMAFUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCN(CC4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.